physical and chemical properties of 3-Chloro-2,6-difluorobenzoyl chloride
physical and chemical properties of 3-Chloro-2,6-difluorobenzoyl chloride
An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzoyl chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluorobenzoyl chloride, a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, reactivity, handling protocols, and applications, grounding all claims in authoritative data.
Introduction: A Key Architectural Element in Synthesis
3-Chloro-2,6-difluorobenzoyl chloride (CAS No: 261762-43-0) is a highly reactive acyl chloride that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its trifunctionalized benzene ring—featuring two fluorine atoms, a chlorine atom, and a reactive benzoyl chloride moiety—offers a unique combination of steric and electronic properties. These features are strategically exploited in the fields of pharmaceutical and agrochemical development to enhance the metabolic stability, binding affinity, and overall efficacy of target molecules.[3][4] The presence of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[4][5] This guide will elucidate the fundamental characteristics of this reagent, providing the technical insights necessary for its safe and effective utilization in a laboratory setting.
Molecular Identity and Physicochemical Properties
The precise identification and characterization of a reagent are foundational to its successful application. The properties of 3-Chloro-2,6-difluorobenzoyl chloride are summarized below.
Chemical Structure:
The molecule consists of a benzene ring substituted with a chlorine atom at position 3, two fluorine atoms at positions 2 and 6, and a carbonyl chloride group at position 1.
-
IUPAC Name: 3-chloro-2,6-difluorobenzoyl chloride
-
SMILES: C1=CC(=C(C(=C1F)C(=O)Cl)F)Cl[8]
-
InChI Key: LUTDLSSUGZTZBP-UHFFFAOYSA-N[8]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 210.99 - 211.00 g/mol | [1][6][9] |
| Physical State | Solid or Liquid | [9][10] |
| Boiling Point | 222 °C | [6] |
| Density | 1.46 g/mL | [6] |
| Refractive Index | 1.551 | [6] |
| Purity | Typically ≥97% or ≥98% | [2][11] |
Spectroscopic Elucidation Workflow
Structural verification is paramount before employing any reagent in a synthetic sequence. A combination of spectroscopic techniques is used to confirm the identity and purity of 3-Chloro-2,6-difluorobenzoyl chloride. The logical flow of this analysis ensures unambiguous characterization.
Caption: Key nucleophilic substitution reactions of 3-Chloro-2,6-difluorobenzoyl chloride.
Safety, Handling, and Storage Protocols
Due to its corrosive and reactive nature, strict safety protocols must be followed when handling 3-Chloro-2,6-difluorobenzoyl chloride.
Hazard Identification (GHS Classification):
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage. [9][10][12]* Serious Eye Damage: Causes serious eye damage. [10][12]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [10]* Other Hazards: Lachrymator. Reacts violently with water. [9][10] Table 2: Personal Protective Equipment (PPE) and Handling
| Protocol | Specification | Rationale |
| Engineering Controls | Certified chemical fume hood. | To prevent inhalation of corrosive vapors and provide containment. [9][10] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that can cause severe eye damage. [10] |
| Hand Protection | Butyl rubber or other appropriate chemical-resistant gloves. | To prevent skin contact, which causes severe burns. [13] |
| Skin/Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. [13] |
| Handling | Handle under an inert atmosphere (e.g., nitrogen, argon). Use only non-sparking tools. | To prevent reaction with atmospheric moisture and avoid ignition sources. [13][14] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed. | To maintain stability and prevent hazardous reactions. [10][13] |
Experimental Protocol: Synthesis of an N-Aryl Amide
This section provides an illustrative, field-proven protocol for a common application: the acylation of an aniline derivative. The causality behind each step is explained to ensure reproducibility and safety.
Objective: To synthesize N-(4-methoxyphenyl)-3-chloro-2,6-difluorobenzamide.
Caption: Step-by-step workflow for a typical amidation reaction.
Methodology:
-
Reactor Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried or oven-dried and allowed to cool under a stream of dry nitrogen.
-
Causality: The use of dry glassware and an inert atmosphere is critical to prevent the violent hydrolysis of the acyl chloride. [15][16]2. Reagent Charging: The flask is charged with p-anisidine (1.0 eq.), triethylamine (1.2 eq., as a base), and anhydrous dichloromethane (DCM) as the solvent. The resulting solution is stirred and cooled to 0-5 °C in an ice bath.
-
Causality: Cooling the reaction mixture is essential to manage the exothermic nature of the acylation reaction. Triethylamine acts as an HCl scavenger, neutralizing the corrosive byproduct and driving the reaction to completion.
-
-
Acyl Chloride Addition: 3-Chloro-2,6-difluorobenzoyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, is added dropwise to the cooled solution via the dropping funnel over 20-30 minutes.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions. A slight excess of the acyl chloride ensures full conversion of the limiting aniline reagent.
-
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Monitoring ensures the reaction is complete before proceeding to the work-up, optimizing yield and purity.
-
-
Work-up and Extraction: Once the reaction is complete, it is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The water quench removes any unreacted acyl chloride. The acid wash removes excess triethylamine, the bicarbonate wash removes any carboxylic acid byproduct, and the brine wash removes residual water from the organic layer.
-
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Causality: These standard purification techniques isolate the desired amide product from any remaining impurities, starting materials, or byproducts.
-
-
Final Characterization: The purified product's structure and purity are confirmed using NMR, MS, and IR spectroscopy.
Conclusion
3-Chloro-2,6-difluorobenzoyl chloride is a potent and versatile chemical reagent with significant applications in the synthesis of high-value compounds, particularly within the pharmaceutical industry. Its utility is derived from the predictable and efficient reactivity of its acyl chloride group, while its halogenated aromatic ring provides a scaffold for introducing desirable physicochemical properties into target molecules. A thorough understanding of its properties, reactivity, and hazards, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe application in research and development.
References
-
CP Lab Safety. 3-Chloro-2,6-difluorobenzoyl chloride, 98% Purity, C7H2Cl2F2O, 5 grams. [Online] Available at: [Link]
- Safety Data Sheet for 3-Chloro-2,6-difluorobenzoyl chloride.
-
Oakwood Chemical. 3-Chloro-2,6-difluorobenzoyl chloride. [Online] Available at: [Link]
-
Oakwood Chemical. 3-Chloro-2,6-difluorobenzoyl chloride. [Online] Available at: [Link]
-
Chemical Engineering Knowledge. Preparation and Precautions of Acid Chlorides. [Online] Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. [Online] Available at: [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Online] Available at: [Link]
-
Sciencemadness Discussion Board. Acyl chlorides stability. [Online] Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Online] Available at: [Link]
-
PubChemLite. 3-chloro-2,6-difluorobenzoyl chloride (C7H2Cl2F2O). [Online] Available at: [Link]
-
PubChem. 2,6-Difluorobenzoyl chloride. [Online] Available at: [Link]
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
PubChem. 3,5-Difluorobenzoyl chloride. [Online] Available at: [Link]
-
NIST WebBook. 2,6-difluorobenzoyl chloride. [Online] Available at: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]
-
ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Online] Available at: [Link]
-
Shaoxing East-Asia Chemistry Co., Ltd. 2,3-Difluorobenzoyl chloride. [Online] Available at: [Link]
-
PubMed Central. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Online] Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. jrmedichem.com [jrmedichem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ossila.com [ossila.com]
- 6. 3-Chloro-2,6-difluorobenzoyl chloride [oakwoodchemical.com]
- 7. 3-Chloro-2,6-difluorobenzoyl chloride | Oakwood Chemical [discoveroakwoodchemical.com]
- 8. PubChemLite - 3-chloro-2,6-difluorobenzoyl chloride (C7H2Cl2F2O) [pubchemlite.lcsb.uni.lu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. labsolu.ca [labsolu.ca]
- 12. chemicalbook.com [chemicalbook.com]
- 13. wcu.edu [wcu.edu]
- 14. chemos.de [chemos.de]
- 15. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 16. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
